molecular formula C19H16N2O3S2 B2909779 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 868214-21-5

2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No. B2909779
CAS RN: 868214-21-5
M. Wt: 384.47
InChI Key: COXATANIZCLHHA-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of topoisomerase II, which is a protein that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve insulin sensitivity. This compound has also been shown to have antioxidant properties and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and proteins, and its diverse range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol. These include further studies on its potential therapeutic applications, its mechanism of action, and its toxicity. Additionally, future research could focus on optimizing the dosage and administration of this compound to maximize its therapeutic effects while minimizing its potential side effects. Finally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.
In conclusion, 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to determine its optimal dosage and administration and to explore its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves the reaction of 2-hydroxybenzaldehyde with phenylsulfonyl hydrazide and 2-thiophenecarboxaldehyde in the presence of a catalyst. The resulting compound is then subjected to a reduction reaction to obtain the final product.

Scientific Research Applications

2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

properties

IUPAC Name

2-[2-(benzenesulfonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)20-21(17)26(23,24)14-7-2-1-3-8-14/h1-12,17,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXATANIZCLHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

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